3-ethyl-4-(2-phenoxyacetyl)-3,4-dihydro-2(1H)-quinoxalinone
Description
Properties
IUPAC Name |
3-ethyl-4-(2-phenoxyacetyl)-1,3-dihydroquinoxalin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-2-15-18(22)19-14-10-6-7-11-16(14)20(15)17(21)12-23-13-8-4-3-5-9-13/h3-11,15H,2,12H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICSBKKIWEOGIFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)NC2=CC=CC=C2N1C(=O)COC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>46.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID50085519 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-4-(2-phenoxyacetyl)-3,4-dihydro-2(1H)-quinoxalinone typically involves the acylation of sodium salts with phenoxyacetyl chlorides in dichloromethane at low temperatures (0°C). The reaction yields the desired compound with high efficiency .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-ethyl-4-(2-phenoxyacetyl)-3,4-dihydro-2(1H)-quinoxalinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoxaline derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The phenoxyacetyl group can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Acyl chlorides and anhydrides are common reagents for substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoxaline derivatives, which can be further utilized in different chemical and pharmaceutical applications.
Scientific Research Applications
3-ethyl-4-(2-phenoxyacetyl)-3,4-dihydro-2(1H)-quinoxalinone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential antimalarial and antimicrobial properties.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism by which 3-ethyl-4-(2-phenoxyacetyl)-3,4-dihydro-2(1H)-quinoxalinone exerts its effects involves its interaction with specific molecular targets. These targets include enzymes and receptors that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Bioactivity: Ethyl vs. Methyl Groups: The 3-ethyl derivative shows broader enzyme inhibition compared to the 3-methyl analogue, likely due to enhanced hydrophobic interactions . Phenoxyacetyl vs. Benzoyl: The phenoxyacetyl group in the target compound may confer selectivity toward kinase targets, whereas benzoyl-substituted derivatives (e.g., ) are hypothesized to interact with CNS receptors due to their bulkier aromatic groups.
Quinoxalinones vs. Quinolinones (e.g., 3S,4R-dihydroxy-4-(4'-methoxyphenyl)-3,4-dihydro-2(1H)-quinolinone) often display higher cytotoxicity, as seen in their activity against SKOV-3 cells, possibly due to redox-active hydroxyl groups .
Biological Activity
3-Ethyl-4-(2-phenoxyacetyl)-3,4-dihydro-2(1H)-quinoxalinone is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, structure-activity relationships (SAR), and biological evaluations of this compound, drawing from diverse sources to provide a comprehensive overview.
Chemical Structure and Synthesis
The compound is characterized by a quinoxaline core, which is known for its diverse pharmacological properties. The synthesis typically involves the condensation of appropriate precursors, leading to the formation of the quinoxaline ring system. The specific synthetic route for 3-ethyl-4-(2-phenoxyacetyl)-3,4-dihydro-2(1H)-quinoxalinone has not been extensively detailed in the literature; however, related compounds indicate that methods such as cyclization reactions and acylation are commonly employed .
Antitumor Activity
Recent studies have highlighted the antitumor potential of quinoxaline derivatives. For instance, compounds with similar structures have exhibited significant inhibitory effects on various cancer cell lines. The mechanism often involves the disruption of cellular processes crucial for tumor growth, such as apoptosis induction and cell cycle arrest. In particular, quinoxaline derivatives have been shown to inhibit kinases like BRAF(V600E) and EGFR, which are pivotal in many cancers .
Table 1: Antitumor Activity of Quinoxaline Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Quinoxaline A | MCF-7 | 12.5 | Apoptosis induction |
| Quinoxaline B | HeLa | 15.0 | EGFR inhibition |
| 3-Ethyl-4-(2-phenoxyacetyl)-3,4-dihydro-2(1H)-quinoxalinone | A549 | TBD | TBD |
Antimicrobial Activity
In addition to its anticancer properties, quinoxaline derivatives are recognized for their antimicrobial effects. Studies have shown that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. The proposed mechanism includes disruption of bacterial cell membranes and interference with metabolic pathways .
Table 2: Antimicrobial Activity of Quinoxaline Derivatives
| Compound Name | Bacteria Tested | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|---|
| Quinoxaline C | E. coli | 32 µg/mL | Membrane disruption |
| Quinoxaline D | S. aureus | 16 µg/mL | Metabolic pathway interference |
| 3-Ethyl-4-(2-phenoxyacetyl)-3,4-dihydro-2(1H)-quinoxalinone | Staphylococcus epidermidis | TBD | TBD |
Case Studies
Case Study 1: Anticancer Evaluation
A recent evaluation involved testing a series of quinoxaline derivatives against various cancer cell lines. The study found that modifications at the phenoxyacetyl position significantly enhanced cytotoxicity compared to unmodified derivatives. This suggests that structural variations can lead to improved biological activity.
Case Study 2: Antimicrobial Properties
Another study focused on the antimicrobial efficacy of quinoxaline derivatives against resistant strains of bacteria. The results indicated that certain substitutions on the quinoxaline ring improved activity against resistant strains, highlighting the importance of SAR in drug design.
Q & A
Q. Key Steps :
Formation of the quinoxalinone core via cyclization.
Introduction of ethyl and phenoxyacetyl groups through nucleophilic substitution or coupling reactions.
How can reaction conditions be optimized for cyclopropane ring expansion in dihydroquinoxalinone synthesis?
Level: Advanced
Answer:
Cyclopropane ring expansion, a critical step in synthesizing 3,4-dihydroquinoxalinones, requires precise control of catalysts and solvents:
- Catalyst : Palladium (e.g., Pd(OAc)₂) is preferred due to its tolerance for diverse functional groups .
- Temperature : Reactions are typically conducted at 80–100°C in polar aprotic solvents (e.g., DMF or DMSO) to enhance intermediate stability .
- Functional group compatibility : Electron-withdrawing substituents on the cyclopropane ring may slow reactivity, necessitating extended reaction times .
Table 1 : Optimization Parameters for Ring Expansion
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Catalyst | Pd(OAc)₂ (5 mol%) | >85% |
| Solvent | DMF | High stability |
| Temperature | 80°C, 12–24 h | Minimal side products |
What biological activities are associated with 3,4-dihydroquinoxalinone derivatives?
Level: Basic
Answer:
Reported activities include:
- MAO-B inhibition : Derivatives exhibit selectivity for MAO-B (IC₅₀ < 100 nM) via hydrogen bonding with the quinoxalinone carbonyl and aromatic interactions .
- Antitubercular activity : 5-hydroxy-3,4-dihydroquinolinone derivatives inhibit Mycobacterium tuberculosis H37Rv (MIC₉₀ = 2–8 µg/mL) by targeting DprE1, a key enzyme in cell wall synthesis .
- Cytotoxicity : Marine-derived analogs show selective cytotoxicity against SKOV-3 ovarian cancer cells .
How can derivatives be designed to improve selectivity as MAO-B inhibitors?
Level: Advanced
Answer:
Pharmacophore modeling identifies critical features for MAO-B selectivity:
- Hydrogen bond acceptors : The quinoxalinone carbonyl and linker oxygen atoms are essential .
- Hydrophobic/aromatic interactions : Substituents like -CH₂-C₆H₄-4I enhance binding to the hydrophobic pocket near FAD .
- Stereoelectronic tuning : Introducing electron-withdrawing groups (e.g., nitro) on the phenoxyacetyl moiety improves interaction with Tyr435 .
Q. Methodology :
Perform DFT calculations to map electrostatic potential surfaces .
Validate using in vitro enzyme assays and molecular docking.
What analytical techniques are recommended for characterizing dihydroquinoxalinone derivatives?
Level: Basic
Answer:
- NMR : ¹H/¹³C NMR confirms regioselectivity of substitutions (e.g., phenoxyacetyl integration at C4) .
- HPLC : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .
- Mass spectrometry : High-resolution MS (HRMS) verifies molecular formulas .
How can conflicting data on oxidation pathways of dihydroquinoxalinones be resolved?
Level: Advanced
Answer:
Contradictory mechanisms (e.g., air oxidation vs. enzymatic pathways) require mechanistic studies:
- Control experiments : Conduct reactions under inert atmosphere to rule out non-enzymatic oxidation .
- Isotopic labeling : Use ¹⁸O₂ to track oxygen incorporation in lactam products .
- Enzyme inhibition : Test cytochrome P450 inhibitors (e.g., ketoconazole) to identify enzymatic contributions .
Case Study : Streptomyces badius oxidizes quinoxaline to 3,4-dihydro-2(1H)-quinoxalinone via hydrolase activity, while abiotic oxidation forms 2(1H)-quinoxalinone .
What safety protocols are critical when handling dihydroquinoxalinone intermediates?
Level: Basic
Answer:
- Hazard classification : Acute toxicity (Oral LD₅₀: 300–2000 mg/kg) and skin irritation (Category 2) .
- Mitigation : Use fume hoods for reactions involving alkyl halides or acetic anhydride. PPE (gloves, goggles) is mandatory .
- Waste disposal : Halogenated byproducts require segregated waste streams .
How do structural modifications at the 3- and 4-positions affect antitubercular activity?
Level: Advanced
Answer:
- 3-Hydroxy substitution : Enhances DprE1 binding via hydrogen bonding with Lys418 .
- 4-Alkyl chains : Longer alkyl groups (e.g., heptyl) improve membrane permeability but may reduce solubility .
- Bioisosteric replacement : Replacing the phenoxy group with pyridine increases metabolic stability .
Table 2 : SAR Trends for Antitubercular Activity
| Position | Modification | MIC₉₀ (µg/mL) |
|---|---|---|
| 3 | -OH | 2.1 |
| 4 | -C₃H₇ | 8.3 |
| 4 | -C₇H₁₅ | 4.7 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
